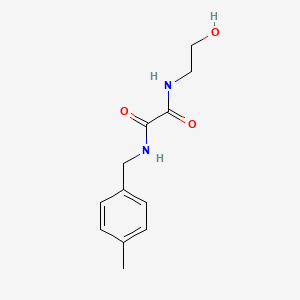

N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-(2-Hydroxyethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxyethyl group at the N1 position and a 4-methylbenzyl group at the N2 position. Key structural features include:

- N2-Substituent: A 4-methylbenzyl group, contributing aromaticity and moderate lipophilicity.

Oxalamides are versatile scaffolds with applications in pharmaceuticals (e.g., enzyme inhibitors, antivirals) , flavoring agents , and coordination polymers . The hydroxyethyl and methylbenzyl groups in this compound may position it for biological activity or material science applications, depending on substituent interactions.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-2-4-10(5-3-9)8-14-12(17)11(16)13-6-7-15/h2-5,15H,6-8H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPVYGZVFYHOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide typically involves the reaction of oxalyl chloride with 2-hydroxyethylamine and 4-methylbenzylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Formation of Intermediate: Oxalyl chloride reacts with 2-hydroxyethylamine to form an intermediate.

Final Product Formation: The intermediate then reacts with 4-methylbenzylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Synthesis

N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and substitution reactions. Its structural features allow it to participate in diverse synthetic pathways, making it an important reagent in chemical laboratories.

Biochemical Probes

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to form hydrogen bonds due to the hydroxyethyl group allows it to interact with various biological molecules, potentially modulating enzyme activities and receptor functions. This property makes it a candidate for studying enzyme kinetics and protein interactions.

Pharmacological Studies

Recent studies have explored the therapeutic properties of this compound, particularly its anti-inflammatory and antimicrobial activities. Preliminary findings suggest that it may inhibit specific protein interactions involved in inflammatory responses, indicating potential applications in drug development for inflammatory diseases.

Case Study 1: Anti-Inflammatory Activity

A study conducted on the anti-inflammatory effects of this compound demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro. The compound was tested on cultured macrophages, revealing a significant decrease in cytokine levels compared to controls. This suggests its potential as a therapeutic agent for managing inflammatory conditions.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound exhibited considerable antibacterial effects, particularly against Gram-positive bacteria. These findings highlight its potential use in developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Enhances synthetic methodologies |

| Biochemical Probes | Investigates enzyme interactions and protein functions | Aids in understanding biochemical pathways |

| Pharmacological | Explored for anti-inflammatory and antimicrobial properties | Potential therapeutic applications |

Mechanism of Action

The mechanism by which N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the benzyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Key Observations :

- Substituent Effects: Hydrophilicity: The hydroxyethyl group in the target compound likely improves aqueous solubility compared to methoxy or halogenated analogs (e.g., compounds 17, 28) .

- Synthesis Efficiency : Yields for oxalamides vary widely (23–83%) depending on substituent reactivity and purification challenges. The target compound’s synthesis may face moderate yields due to the polar hydroxyethyl group .

Key Observations :

- Pharmaceutical Potential: The target compound’s hydroxyethyl group may mimic polar interactions seen in HIV inhibitors (e.g., compound 15’s thiazolyl-piperidinyl group) .

- Flavoring Applications : Unlike S336, the target lacks pyridyl or dimethoxy groups critical for umami receptor binding, making flavoring applications unlikely .

- Enzyme Inhibition : Adamantyl and halogenated analogs (compounds 10, 28) demonstrate that bulky/hydrophobic substituents enhance enzyme binding, whereas the target’s methylbenzyl group may offer balanced lipophilicity .

Physicochemical and Analytical Comparisons

Table 3: Spectroscopic and Purity Data

Biological Activity

N1-(2-hydroxyethyl)-N2-(4-methylbenzyl)oxalamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, case studies, and research findings.

Chemical Structure and Synthesis

This compound is characterized by its oxalamide backbone, which is crucial for its biological interactions. The synthesis typically involves the reaction of 4-methylbenzylamine with oxalic acid derivatives under controlled conditions. The following general reaction scheme outlines the synthesis:

- Reactants : 4-methylbenzylamine and oxalic acid.

- Conditions : Solvent (e.g., ethanol), temperature control.

- Product : this compound.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting glucose metabolism and lipid profiles.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi.

- Anticancer Potential : Research suggests that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays using HeLa cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound activates caspase pathways, providing insights into its mechanism as an anticancer agent.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms by which this compound exerts its biological effects:

- Molecular Interactions : Binding affinity studies have shown that the compound interacts with specific receptors involved in glucose metabolism, suggesting a role in diabetes management.

- Toxicity Profiles : Toxicological assessments indicate that the compound exhibits low toxicity in mammalian cell lines, supporting its potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.